
Menadione epoxide
Overview
Description
Menadione epoxide is a metabolite formed during the vitamin K cycle, specifically via the oxidation of vitamin K hydroquinone to its epoxide form during γ-carboxylation of glutamate residues in clotting factors and other vitamin K-dependent proteins . It plays a regulatory role in the vitamin K cycle, as its reduction back to vitamin K hydroquinone by vitamin K epoxide reductase (VKORC1) is critical for sustaining carboxylation activity .
Preparation Methods
Epoxidation of Menadione: Core Reaction Mechanism
The primary route to menadione epoxide involves the epoxidation of menadione (2-methyl-1,4-naphthoquinone), a commercially available starting material. This reaction is typically conducted using peroxides as oxidizing agents under controlled conditions to avoid over-oxidation or side-product formation .
Reaction Conditions and Optimization
The epoxidation process follows a two-step mechanism:
-
Oxidation : Menadione reacts with a peroxide to form an intermediate epoxide.
-
Acidification : The epoxide is stabilized under acidic conditions to yield the final product.
Key parameters influencing the reaction include:
Oxidizing Agents
Hydrogen peroxide (H₂O₂) is the preferred oxidizing agent due to its cost-effectiveness and minimal environmental impact compared to peroxycarboxylic acids like meta-chloroperoxybenzoic acid (mCPBA) . The molar ratio of H₂O₂ to menadione is critical, with optimal results achieved at 1.5:1 (peroxide:menadione) . Excess peroxide risks over-oxidation, while insufficient amounts reduce yield.
Solvent System
A polar solvent mixture of methanol and water (4:1 v/v) is employed to dissolve both the hydrophobic menadione and hydrophilic peroxide . This combination enhances reaction homogeneity and facilitates temperature control.
Temperature and pH Control
The reaction is conducted at 0–2°C to minimize thermal degradation . A basic environment, maintained using sodium hydroxide (2 M) , accelerates the epoxidation by deprotonating intermediates. The base is added in a 0.5:1 molar ratio relative to menadione to avoid saponification of the solvent .
Step-by-Step Synthetic Procedure
The following protocol, derived from patented methodologies, outlines the synthesis of this compound with >90% yield :
Step 1: Dissolution of Reactants
-
Menadione (5 g, 29.04 mmol) and 2 M NaOH (7.26 mL, 14.52 mmol) are dissolved in methanol/water (4:1, 50 mL) at 0–2°C.
Step 2: Peroxide Addition
-
35% H₂O₂ (4.2 mL, 43.56 mmol) is added dropwise to the mixture under vigorous stirring.
Step 3: Reaction Quenching
-
After 30 minutes, the product is extracted with ethyl ether, dried over Na₂SO₄, and concentrated under reduced pressure to yield a whitish powder (this compound).
Yield : 91.5% (5 g, 26.57 mmol) .
Critical Analysis of Reaction Parameters
Impact of Solvent Composition
The methanol/water system (4:1) optimizes solubility while preventing menadione aggregation. Substituting methanol with ethanol or isopropanol reduces yield by 15–20% due to poorer miscibility with H₂O₂ .
Role of Base in Epoxidation
Sodium hydroxide neutralizes acidic byproducts, stabilizing the epoxide intermediate. A study comparing bases found that KOH and Na₂CO₃ resulted in 5–10% lower yields than NaOH, likely due to incomplete deprotonation .
Temperature Sensitivity
Elevating the reaction temperature to >10°C accelerates H₂O₂ decomposition, reducing available peroxide and lowering yields to <70% .
Purity and Characterization
This compound synthesized via this method achieves ≥98% purity by weight, as confirmed by HPLC and NMR . Impurities, such as the over-oxidation product (2-methyl-1,4-naphthoquinone-2,3-dione), are suppressed to <2% through strict temperature control .
Comparative Data Table: Epoxidation Conditions and Outcomes
Parameter | Optimal Value | Suboptimal Value | Yield Impact |
---|---|---|---|
Peroxide:Mendione Ratio | 1.5:1 | 1:1 | ↓ 12–15% |
Solvent (MeOH:H₂O) | 4:1 | 1:1 | ↓ 20% |
Temperature | 0–2°C | 10°C | ↓ 25% |
Base (NaOH Concentration) | 2 M | 1 M | ↓ 8% |
Challenges and Mitigation Strategies
Over-Oxidation
Excess H₂O₂ or prolonged reaction times lead to the formation of 2,3-epoxy-2-methyl-1,4-naphthoquinone, a byproduct that complicates purification . Mitigation includes:
-
Strict adherence to the 1.5:1 peroxide ratio.
-
Quenching the reaction within 30 minutes.
Scalability Issues
Industrial-scale production faces challenges in maintaining low temperatures. Solutions involve:
Alternative Synthetic Routes
While epoxidation of menadione dominates industrial production, academic studies explore alternative methods:
Enzymatic Epoxidation
Preliminary research using cytochrome P450 enzymes shows potential for stereoselective epoxidation but remains impractical due to low yields (≤35%) .
Electrochemical Oxidation
Anodic oxidation of menadione in acetonitrile generates this compound in 40–50% yield, though scalability is limited by energy costs .
Chemical Reactions Analysis
Types of Reactions: Menadione epoxide undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert this compound back to menadione or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidant in the presence of catalysts like ZIF-8.
Reduction: Reducing agents such as sodium borohydride can be used to reduce this compound.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide ring under mild conditions.
Major Products Formed:
Oxidation: Further oxidized quinone derivatives.
Reduction: Menadione and its reduced forms.
Substitution: Substituted naphthoquinone derivatives.
Scientific Research Applications
Chemical Applications
Menadione epoxide serves as a precursor for synthesizing various quinone derivatives, which are integral in organic chemistry. It is particularly valuable in studying redox reactions due to its ability to generate reactive oxygen species (ROS).
Synthesis of Quinone Derivatives
- Reaction Conditions : this compound can be synthesized through the epoxidation of menadione using oxidizing agents like hydrogen peroxide in the presence of catalysts such as zeolite imidazolate frameworks (ZIFs) .
- Products : The oxidation of this compound leads to further oxidized quinone derivatives, while reduction processes yield menadione and substituted naphthoquinone derivatives .
Biological Applications
This compound's biological activities have been extensively studied, particularly its role in redox biology and potential therapeutic applications.
Anticancer Activity
- Mechanism : Research indicates that this compound can inhibit cancer cell proliferation through ROS-mediated pathways. A study demonstrated its efficacy against fibrosarcoma HT-1080 cells by inducing ferroptosis, a regulated form of cell death linked to lipid peroxidation .
- Case Study : In vitro studies showed that treatment with this compound resulted in increased lipid peroxidation levels and reduced cell viability, highlighting its potential as an anticancer agent .
Immunomodulatory Effects
- Experimental Models : In rabbit models of induced arthritis, this compound treatment significantly reduced inflammation and joint damage. This suggests its potential use in managing autoimmune conditions by modulating immune responses .
- Biochemical Impact : The compound decreased glucose 6-phosphate dehydrogenase activity in synovial lining cells, indicating interference with metabolic pathways associated with inflammation .
Antimicrobial Properties
This compound exhibits antibacterial and antifungal activities, likely due to its ability to disrupt microbial cell membranes through oxidative damage. This property opens avenues for developing new antimicrobial agents .
Industrial Applications
In the industrial sector, this compound is utilized in synthesizing bioactive compounds and as a catalyst in organic reactions. Its versatility makes it a valuable component in various chemical processes.
Catalytic Applications
- This compound can act as a catalyst in organic reactions, enhancing reaction efficiency and product yields. Its ability to participate in redox cycles is particularly advantageous for catalyzing oxidation reactions .
Data Tables
Application Area | Specific Use | Observations |
---|---|---|
Chemistry | Precursor for quinone synthesis | Facilitates redox reactions |
Biology | Anticancer agent | Induces ferroptosis in cancer cells |
Immunomodulation | Reduces inflammation in arthritis models | |
Industry | Catalyst in organic reactions | Enhances yields and efficiency |
Mechanism of Action
Menadione epoxide exerts its effects primarily through redox reactions. It can undergo reduction to form menadiol, which is involved in the gamma-carboxylation of glutamic acid residues in certain proteins. This process is crucial for the activation of vitamin K-dependent coagulation factors, including prothrombin and factors VII, IX, and X . The redox cycling of this compound also generates reactive oxygen species, which can induce oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
Therapeutic Relevance :
- Menadione epoxide demonstrates anti-inflammatory effects in experimental immune arthritis models. It reduces glucose 6-phosphate dehydrogenase (G6PDH) and 6-phosphogluconolactonase activities in synovial cells, suggesting modulation of the pentose phosphate pathway to mitigate oxidative stress in inflamed tissues .
Comparison with Structurally and Functionally Related Compounds
Structural Analogs in the Vitamin K Family
Key Differences :
- Redox Activity : Menadione generates ROS via NQO1-mediated redox cycling, whereas this compound indirectly modulates oxidative stress by regulating enzyme activities .
- Enzymatic Targets : Menadione inhibits aldehyde oxidases (AOX1/AOH1) at low concentrations , while this compound primarily affects pentose phosphate pathway enzymes .
Redox Cycling Compounds
Key Insight : Menadione’s redox cycling is more efficient than paraquat or H₂O₂ in stimulating microsomal NADPH oxidation , but its conjugation with glutathione exacerbates endothelial damage . This compound lacks this redox activity, instead acting as a regulatory metabolite .
Enzymatic Interactions
Vitamin K-Dependent Carboxylase :
- Menadione is inactive as a cofactor unless conjugated to thiols (e.g., dithiothreitol) .
- Phylloquinone (K1) and menaquinones (K2) are direct cofactors, with MK-4 and MK-7 showing higher affinity than K1 .
Binding to VKORC1 :
- MK-7 epoxide has the highest binding affinity to VKORC1, followed by K1 and MK-4 .
- This compound’s short side chain results in negligible binding, necessitating enzymatic reduction for vitamin K cycle continuity .
Therapeutic Mechanisms
Biological Activity
Menadione epoxide, a derivative of menadione (vitamin K3), has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, providing a comprehensive overview of the existing literature.
Overview of this compound
This compound is formed through the epoxidation of menadione, a synthetic form of vitamin K. Menadione itself is known for its role in various biochemical processes, particularly in the synthesis of vitamin K-dependent proteins crucial for blood coagulation and bone metabolism. The unique structure of this compound allows it to participate in redox reactions, generating reactive oxygen species (ROS) which contribute to its biological effects.
The biological activity of this compound can be attributed to several key mechanisms:
- Reactive Oxygen Species Generation : Menadione and its derivatives, including this compound, can induce oxidative stress by generating ROS. This process is linked to various therapeutic effects, including anticancer properties and modulation of immune responses .
- Antioxidant Properties : While this compound generates ROS, it also exhibits antioxidant properties that can protect cells from oxidative damage under certain conditions. This duality makes it a potential candidate for therapeutic applications in oxidative stress-related diseases .
- Cell Signaling Modulation : this compound may influence cell signaling pathways involved in apoptosis and cell survival. Studies have shown that it can affect the expression of genes related to inflammation and apoptosis, making it relevant in conditions such as arthritis and cancer .
Biological Activities
This compound has been studied for various biological activities:
- Anticancer Effects : Research indicates that this compound can inhibit cancer cell proliferation through ROS-mediated pathways. For instance, it has shown efficacy against fibrosarcoma cells by inducing ferroptosis—a form of regulated cell death associated with lipid peroxidation .
- Immunomodulatory Effects : In experimental models of arthritis, treatment with menadione significantly reduced inflammation and joint damage. This suggests its potential as an immunomodulatory agent .
- Antimicrobial Activity : this compound has demonstrated antibacterial and antifungal properties, likely due to its ability to disrupt microbial cell membranes through oxidative damage .
1. Anticancer Activity
A study investigated the effects of this compound on fibrosarcoma HT-1080 cells. Results indicated that this compound inhibited cell growth and induced ferroptosis by increasing lipid peroxidation levels. The study highlighted the compound's potential as a therapeutic agent in cancer treatment.
2. Immunomodulation in Arthritis
In a rabbit model of experimentally induced arthritis, administration of this compound significantly reduced clinical signs of inflammation and joint swelling. This suggests that this compound could be beneficial in treating autoimmune conditions by modulating immune responses .
Data Tables
Q & A
Basic Research Questions
Q. How can Menadione epoxide be reliably detected and quantified in biological samples such as urine?
- Methodological Answer : Acid treatment (e.g., HCl) is essential to hydrolyze conjugated Menadione in urine, followed by liquid-liquid extraction using iso-octane for optimal recovery. Detection via HPLC or LC-MS is recommended, with validation through paired t-tests to confirm equivalent recoveries of Menadione and its metabolites (e.g., MK-2) . Ensure triplicate measurements to minimize variability.
Q. What is the role of this compound in cellular redox regulation, particularly under oxidative stress?
- Methodological Answer : Menadione induces metabolic shifts in NADH/NADPH balance, as shown in Pseudomonas fluorescens studies. Monitor NADPH levels fluorometrically or via enzymatic assays (e.g., using glucose-6-phosphate dehydrogenase). Experimental designs should include controls for baseline NADH/NADPH ratios and parallel ROS measurements (e.g., DCFH-DA probes) to correlate redox changes with oxidative stress responses .
Q. What are the primary metabolic pathways involved in this compound conversion in mammalian systems?
- Methodological Answer : Menadione undergoes hepatic reduction to Menadiol, followed by glucuronidation or sulfation. Use isotope-labeled Menadione (e.g., deuterated analogs) in tracer studies with LC-MS/MS to track metabolite distribution. Validate pathways using inhibitors (e.g., dicoumarol for NAD(P)H:quinone oxidoreductase) to isolate specific enzymatic contributions .
Advanced Research Questions
Q. How should experimental designs account for Menadione’s photochemical activity to avoid confounding results?
- Methodological Answer : Conduct experiments in light-controlled environments (e.g., amber glassware, darkroom conditions) to prevent unintended photoactivation. Use spin-trapping agents like DMPO to quantify hydroxyl radical formation via ESR spectroscopy. Include negative controls without Menadione to baseline endogenous ROS production (e.g., mitochondrial O₂⁻ in A549 cells) .
Q. How can researchers resolve contradictions in Menadione’s cytotoxic effects across different cell states (e.g., quiescent vs. logarithmic-phase cells)?
- Methodological Answer : Standardize endpoints (e.g., survival assays, DSB induction, glutathione depletion) across cell states. For Saccharomyces cerevisiae, synchronize cultures using nutrient deprivation for quiescent cells. Use multi-parametric analysis (e.g., ROS, SOD activity, lipid peroxidation) to identify state-specific vulnerabilities. Cross-validate with transcriptomic profiling to pinpoint redox-sensitive genes .
Q. What statistical approaches are optimal for analyzing Menadione toxicity data with high variability?
- Methodological Answer : Apply ROC curve analysis to distinguish susceptible vs. resistant isolates in antifungal assays. For survival data, use Kaplan-Meier plots with log-rank tests. Report mean ± SD and perform student’s t-tests for triplicate experiments. Address outliers via Grubbs’ test or non-parametric alternatives (e.g., Mann-Whitney U) .
Q. How can Menadione concentrations be optimized in antifungal susceptibility assays to balance efficacy and cytotoxicity?
- Methodological Answer : Perform dose-response curves with XTT/menadione-based metabolic assays. Start with a range of 0.1–10 μM Menadione and adjust based on isolate susceptibility (e.g., Candida spp.). Use time-kill studies with drug addition at staggered intervals (0–4 h post-inoculation) to assess dynamic interactions. Validate with checkerboard assays for synergy/antagonism .
Q. What analytical challenges arise in quantifying this compound conjugates, and how can they be mitigated?
- Methodological Answer : Conjugates (e.g., glucuronides) require enzymatic hydrolysis (β-glucuronidase) pre-analysis. Use deuterated internal standards (e.g., Menadione-d₆) to correct matrix effects in LC-MS. Validate recovery rates via spike-and-recovery experiments across physiological pH ranges (4–8) to account for instability in acidic/basic conditions .
Q. How does this compound interact with ascorbate to potentiate selective cancer cell toxicity?
- Methodological Answer : Co-incubate Menadione (1–10 μM) with sodium ascorbate (2–5 mM) in cancer vs. normal cell lines. Measure extracellular H₂O₂ via Amplex Red assays and intracellular GSH/GSSG ratios. Use catalase/SOD inhibitors to dissect ROS contributions. Confirm selectivity via Annexin V/PI staining and mitochondrial membrane potential (JC-1 dye) .
Q. What are the key considerations for ensuring Menadione stability in long-term cell culture experiments?
- Methodological Answer : Prepare Menadione stock solutions in DMSO (stored at −80°C) and avoid repeated freeze-thaw cycles. Pre-test stability via UV-Vis spectroscopy (λmax = 270 nm) over 24–72 h in culture media. Include antioxidants (e.g., NAC) in parallel experiments to distinguish Menadione-specific effects from media degradation artifacts .
Q. Contradictions and Validation
- Data Discrepancies : Evidence shows quiescent yeast cells exhibit higher Menadione susceptibility via survival assays but lower oxidative protein damage compared to logarithmic cells . Resolve by standardizing growth phase synchronization and endpoint selection.
- Toxicity Debates : While some studies highlight Menadione’s therapeutic potential in redox modulation , others emphasize its oxidative stress induction . Contextualize findings using cell-type-specific redox buffering capacity and in vivo vs. in vitro models.
Properties
IUPAC Name |
1a-methyl-7aH-naphtho[2,3-b]oxirene-2,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c1-11-9(13)7-5-3-2-4-6(7)8(12)10(11)14-11/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUKDUBCRRYXDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(O1)C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80934995 | |
Record name | 1a-Methyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80934995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15448-59-6 | |
Record name | 2,3-Epoxy-2-methyl-1,4-naphthoquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15448-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Menadione epoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015448596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Menadione epoxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65669 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1a-Methyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80934995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.